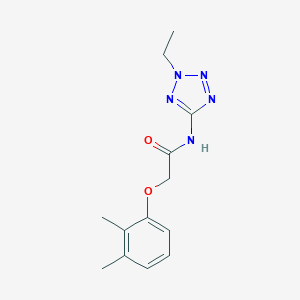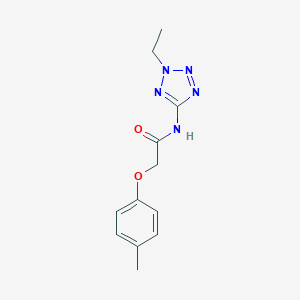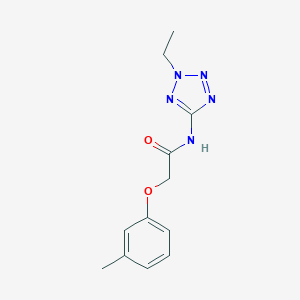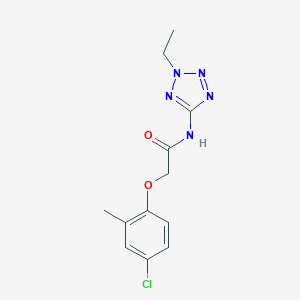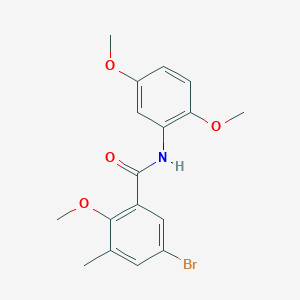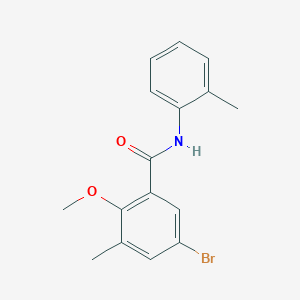
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid, also known as BMVC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BMVC is a thiol reactive compound that can be used for the modification of proteins and peptides.
Wirkmechanismus
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid reacts with the thiol group of cysteine residues in proteins and peptides. The reaction forms a covalent bond between the thiol group and this compound, resulting in the modification of the protein or peptide. The modification can be used for further conjugation with other molecules or for the detection of the protein or peptide.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. The modification with this compound does not affect the activity, stability, or conformation of the protein or peptide. This makes this compound an ideal reagent for the modification of proteins and peptides for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid in lab experiments include its ease of synthesis, minimal effects on the biochemical and physiological properties of proteins and peptides, and its potential applications in various fields. The limitations of using this compound include its limited solubility in water and its instability in the presence of reducing agents.
Zukünftige Richtungen
There are several future directions for the use of N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid in scientific research. One potential application is in the development of targeted drug delivery systems using antibody-drug conjugates. This compound can be used to modify the antibody, which can then be conjugated with a drug for targeted delivery to specific cells or tissues. Another potential application is in the development of biosensors for the detection of biomolecules. This compound can be used to modify the sensing element of the biosensor, which can then be used for the detection of specific biomolecules. Additionally, this compound can be used for the modification of other molecules, such as nucleic acids, for various applications.
Synthesemethoden
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid can be synthesized by the reaction of 4-morpholinecarboxylic acid with 1,3-benzodioxole-5-carbonyl chloride followed by the reaction with thiourea. The final product is obtained by the hydrolysis of the resulting intermediate. The synthesis of this compound is a straightforward process and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid has been extensively used in scientific research for the modification of proteins and peptides. It can be used to introduce a thiol group into a protein or peptide, which can then be used for further modification or conjugation with other molecules. This compound has been used in the preparation of antibody-drug conjugates, which are used for targeted drug delivery. It has also been used in the development of biosensors for the detection of biomolecules.
Eigenschaften
Molekularformel |
C13H14N2O4S |
|---|---|
Molekulargewicht |
294.33 g/mol |
IUPAC-Name |
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid |
InChI |
InChI=1S/C13H14N2O4S/c16-12(14-13(20)15-3-5-17-6-4-15)9-1-2-10-11(7-9)19-8-18-10/h1-2,7H,3-6,8H2,(H,14,16,20) |
InChI-Schlüssel |
SUPNXSJZTFJWGA-UHFFFAOYSA-N |
Isomerische SMILES |
C1COCCN1C(=NC(=O)C2=CC3=C(C=C2)OCO3)S |
SMILES |
C1COCCN1C(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
C1COCCN1C(=NC(=O)C2=CC3=C(C=C2)OCO3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251261.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251264.png)
![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)
![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251268.png)
